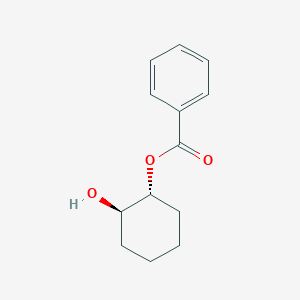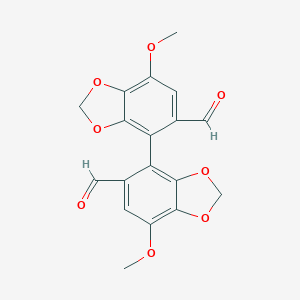![molecular formula C27H17N3OS B304790 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304790.png)
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as ATMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Wirkmechanismus
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its biological activity by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are involved in the process of programmed cell death. Additionally, this compound has been shown to inhibit the growth of various bacterial strains by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. In terms of its neuroprotective effects, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease, by inhibiting the activity of the enzyme beta-secretase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments is its broad range of biological activity, which makes it a potential candidate for the development of new therapeutic agents. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, the complex synthesis method and limited availability of the compound may pose challenges for researchers looking to study its biological activity.
Zukünftige Richtungen
Future research on 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one could focus on further elucidating its mechanism of action and identifying potential targets for therapeutic intervention. Additionally, studies could investigate the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research could also explore the potential of this compound as a scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a heterocyclic compound with significant potential as a therapeutic agent. Its broad range of biological activity and low toxicity make it a promising candidate for further study in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can be achieved through a multistep process involving the reaction of anthracene-9-carbaldehyde with thiosemicarbazide followed by cyclization with 2-bromoacetic acid. The resulting product is then subjected to a series of chemical reactions to yield this compound. The process is complex and requires skilled chemists to carry out the reaction steps.
Wissenschaftliche Forschungsanwendungen
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
Molekularformel |
C27H17N3OS |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(6Z)-6-(anthracen-9-ylmethylidene)-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H17N3OS/c28-25-23(26(31)29-27-30(25)24(16-32-27)17-8-2-1-3-9-17)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-16,28H/b23-15-,28-25? |
InChI-Schlüssel |
TXPVPBGUNSFNAV-FISJVANTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)/C(=N)N23 |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=N)N23 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=N)N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)

![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304728.png)